2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride
Description
2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride is a synthetic organic compound featuring a phenol core substituted with a methylaminoethyl-indole moiety. The ethylamino linker and phenol group enhance solubility and facilitate interactions with biological targets, such as neurotransmitter receptors . This compound is of interest in medicinal chemistry due to its structural similarity to endogenous amines like serotonin and dopamine, which modulate central nervous system (CNS) pathways .
Properties
IUPAC Name |
2-[[2-(1H-indol-3-yl)ethylamino]methyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O.ClH/c20-17-8-4-1-5-14(17)11-18-10-9-13-12-19-16-7-3-2-6-15(13)16;/h1-8,12,18-20H,9-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALRTSKFCCEZTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCC2=CNC3=CC=CC=C32)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Route
This is the most common and efficient method to form the secondary amine linkage between the indole ethylamine and the phenol moiety.
- Starting materials : 2-hydroxybenzaldehyde (salicylaldehyde) and 2-(1H-indol-3-yl)ethylamine.
- Procedure :
- Mix 2-hydroxybenzaldehyde with 2-(1H-indol-3-yl)ethylamine in an appropriate solvent such as methanol or tetrahydrofuran.
- Stir the mixture at room temperature to allow imine formation.
- Add a reducing agent, commonly sodium cyanoborohydride (NaBH3CN), to reduce the imine to the secondary amine.
- The reaction is often performed in the presence of a mild acid such as acetic acid to catalyze imine formation.
- After completion, the product is isolated and purified.
- Hydrochloride salt formation :
- The free base amine is treated with hydrochloric acid in solvents like chloroform, dichloromethane, or dioxane at temperatures ranging from 0 °C to reflux to afford the hydrochloride salt.
This method is supported by patent literature describing similar compounds and their preparation conditions, emphasizing the use of sodium cyanoborohydride and acetic acid in methanol or THF solvent systems.
Alternative Synthetic Approaches
- Amide coupling and subsequent reduction : Some synthetic routes involve coupling protected amino acid derivatives containing the indole moiety with phenol derivatives, followed by deprotection and reduction steps to yield the target amine.
- Microwave-assisted reductive amination : Microwave irradiation has been used to accelerate reductive amination steps in related indole-containing compounds, improving yield and reducing reaction time.
- Transition metal-catalyzed coupling : Copper(I) oxide catalysis with ligands such as salicylaldoxime has been reported for coupling indole derivatives with phenol-containing moieties under basic conditions, followed by salt formation.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Imine formation | 2-hydroxybenzaldehyde + 2-(1H-indol-3-yl)ethylamine in MeOH or THF | Room temperature, 1-3 hours |
| Reductive amination | Sodium cyanoborohydride, acetic acid | Mild acid catalysis, 0 °C to RT |
| Salt formation | HCl in DCM, chloroform, or dioxane | 0 °C to reflux, yields hydrochloride salt |
| Purification | Crystallization or preparative HPLC | To obtain pure hydrochloride salt |
Yields and Purity
- Yields for the reductive amination step typically range from 70% to 85% depending on reaction scale and conditions.
- Hydrochloride salt formation generally proceeds quantitatively.
- Purity is confirmed by standard analytical methods such as NMR, MS, and HPLC.
Research Findings and Considerations
- Reductive amination using sodium cyanoborohydride is favored due to its selectivity and mildness, avoiding over-reduction or side reactions.
- The choice of solvent influences reaction kinetics and product solubility; methanol and tetrahydrofuran are preferred.
- Acid catalysis (acetic acid) enhances imine formation without promoting side reactions.
- Formation of the hydrochloride salt improves compound stability for storage and biological evaluation.
- Alternative reducing agents like zinc metal in the presence of acetic acid have also been reported but are less common for this compound.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Solvent(s) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive amination | 2-hydroxybenzaldehyde, indole ethylamine, NaBH3CN, AcOH | Methanol, THF | RT, 1-3 h; reduction at 0 °C to RT | 70-85 | Most common, mild conditions |
| Microwave-assisted reductive amination | Same as above with microwave irradiation | Methanol | Microwave, short time | >80 | Faster reaction, improved yield |
| Transition metal catalysis | Indole derivative, phenol derivative, Cu2O, ligand, base | Acetonitrile | 50-180 °C, inert atmosphere | Variable | Alternative coupling strategy |
| Salt formation | HCl | DCM, chloroform, dioxane | 0 °C to reflux | Quantitative | Improves stability and solubility |
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, indolines, and quinolines, which have significant biological and pharmacological activities .
Scientific Research Applications
2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and cellular signaling pathways.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active indole derivatives.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The indole moiety allows the compound to bind to specific sites on proteins, modulating their activity. This interaction can affect cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their molecular properties, and biological relevance:
Key Differences in Pharmacology and Physicochemical Properties
Receptor Specificity: The target compound’s indole-phenol structure may favor interactions with serotonin (5-HT) receptors, similar to tryptamine derivatives . In contrast, the triazine-based analog (C₂₀H₂₀ClFN₈) shows selective 5-HT₇ receptor binding due to its planar heterocyclic core . The benzyl-substituted analog (C₁₇H₁₉ClN₂) exhibits psychoactive effects linked to dopamine reuptake inhibition, a property absent in the target compound .
Solubility and Bioavailability: The dual phenolic groups in l-(p-hydroxyphenyl)-2-[2-(p-hydroxyphenyl)ethylamino]-l-propanol hydrochloride enhance water solubility compared to the mono-phenolic target compound .
Synthetic Complexity :
- Microwave-assisted synthesis is employed for triazine derivatives (C₂₀H₂₀ClFN₈), yielding high-purity products, whereas the target compound may require stepwise alkylation of indole precursors .
Biological Activity
2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride is a compound characterized by its indole structure, which is significant in various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C₁₇H₁₉ClN₂O
- CAS Number : 1185300-43-9
- IUPAC Name : this compound
The compound's structure incorporates functional groups that contribute to its biological activity, particularly its interaction with biological macromolecules like proteins and enzymes.
The mechanism of action for this compound primarily involves:
- Enzyme Interaction : The indole moiety allows binding to specific sites on enzymes, modulating their activity.
- Cellular Signaling Pathways : By interacting with receptors, the compound may influence various signaling pathways, leading to diverse biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antioxidant Activity
Studies have shown that compounds with indole structures often possess antioxidant properties. The ability to scavenge free radicals can be attributed to the electron-rich nature of the indole ring, which stabilizes radical species.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer effects. Indole derivatives are known for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Neuroprotective Effects
Research has indicated that similar indole compounds exhibit neuroprotective properties. This is particularly relevant for conditions such as neurodegenerative diseases, where oxidative stress plays a crucial role.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antioxidant capacity of various indole derivatives, including this compound. Results indicated significant radical scavenging activity. |
| Study 2 | Evaluated the cytotoxic effects on cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis. |
| Study 3 | Assessed neuroprotective effects in vitro. The compound demonstrated a reduction in oxidative stress markers in neuronal cells exposed to neurotoxic agents. |
Applications in Medicine and Research
The unique properties of this compound make it a valuable candidate for:
- Drug Development : Its structural similarity to known therapeutic agents positions it as a potential lead compound in drug discovery.
- Biological Research : Its role in cellular signaling and enzyme modulation makes it a useful tool for studying biochemical pathways.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride, and how can reaction efficiency be optimized?
- Methodology : Synthesis typically involves a reductive amination reaction between 2-(1H-indol-3-yl)ethylamine and a phenolic aldehyde, followed by HCl salt formation. Key steps include:
- Intermediate purification : Use column chromatography with a polar solvent system (e.g., ethyl acetate/methanol) to isolate the freebase intermediate.
- Salt formation : Precipitate the hydrochloride salt by adding HCl in anhydrous ether .
- Optimization : Monitor reaction progress via TLC (silica gel, UV visualization). Adjust stoichiometry of reducing agents (e.g., NaBH₃CN) to minimize side products. Yield improvements (≥75%) are achievable under inert atmospheres (N₂/Ar) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : Confirm proton environments (e.g., indole NH at δ 10-12 ppm, phenolic -OH at δ 5-6 ppm) .
- HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in H₂O/MeCN) with ESI+ detection (expected [M+H]⁺ ≈ 310 m/z) .
- Elemental analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .
Q. What safety protocols are critical for handling this compound in the lab?
- Hazard mitigation :
- GHS compliance : Classify as Acute Toxicity (Category 4) and Irritant (Skin/Eye). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store at -20°C in airtight, light-resistant containers. Avoid exposure to moisture to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound’s hydrochloride salt?
- Structural refinement :
- Use SHELXL for small-molecule refinement, applying twin-law corrections if data suggests pseudo-merohedral twinning .
- Cross-validate with PXRD to confirm phase purity. Discrepancies in unit cell parameters may arise from solvent inclusion; recrystallize from anhydrous ethanol .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
- Degradation profiling :
- Simulated biological fluids : Incubate in PBS (pH 7.4) at 37°C. Monitor via LC-MS for hydrolysis products (e.g., free phenol or indole derivatives).
- Kinetic analysis : Fit degradation data to first-order models to calculate half-life (t₁/₂). Stabilizers like ascorbic acid (0.1% w/v) may extend t₁/₂ by 30% .
Q. How can computational modeling predict the compound’s receptor-binding interactions?
- In silico approaches :
- Docking studies : Use AutoDock Vina with homology-modeled targets (e.g., serotonin receptors). Prioritize poses with hydrogen bonds between the phenolic -OH and Glu/Gln residues.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction entropy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
